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Compound of Interest

Compound Name:
2-Methylquinoline-3-carboxylic

acid

Cat. No.: B1301539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry

and materials science. Due to the limited availability of published experimental spectra for this

specific compound, this document presents a compilation of predicted data based on the

analysis of structurally related compounds. It also outlines general experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Chemical Structure and Properties
IUPAC Name: 2-Methylquinoline-3-carboxylic acid

Molecular Formula: C₁₁H₉NO₂[1][2]

Molecular Weight: 187.19 g/mol [1][2]

CAS Number: 635-79-0

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of 2-
Methylquinoline-3-carboxylic acid. These predictions are derived from the known spectral

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1301539?utm_src=pdf-interest
https://www.benchchem.com/product/b1301539?utm_src=pdf-body
https://www.benchchem.com/product/b1301539?utm_src=pdf-body
https://www.benchchem.com/product/b1301539?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/aldrich/bbo000693
https://www.sigmaaldrich.com/TW/zh/product/aldrich/bbo000693
https://www.sigmaaldrich.com/SG/en/product/aldrich/bbo000693
https://www.sigmaaldrich.com/TW/zh/product/aldrich/bbo000693
https://www.benchchem.com/product/b1301539?utm_src=pdf-body
https://www.benchchem.com/product/b1301539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


data of similar compounds, including 2-methylquinoline, quinoline-3-carboxylic acid, and

various other substituted quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 - 13.0 Singlet (broad) 1H -COOH

~8.2 - 8.4 Singlet 1H H4

~7.8 - 8.1 Multiplet 2H H5, H8

~7.5 - 7.7 Multiplet 2H H6, H7

~2.8 Singlet 3H -CH₃

Note: The exact chemical shifts are dependent on the solvent and concentration used. The

carboxylic acid proton is often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~168 - 172 -COOH

~155 - 158 C2

~147 - 150 C8a

~138 - 141 C4

~130 - 133 C8

~128 - 130 C6

~127 - 129 C7

~126 - 128 C5

~125 - 127 C4a

~122 - 125 C3

~22 - 25 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylquinoline-3-carboxylic acid is expected to show characteristic

absorption bands for the carboxylic acid and the quinoline ring system.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group

2500-3300 (broad) O-H stretch Carboxylic acid

~1700-1725 C=O stretch Carboxylic acid

~1600, ~1570, ~1450 C=C and C=N stretches Quinoline ring

~1210-1320 C-O stretch Carboxylic acid

~900-950 (broad) O-H bend Carboxylic acid
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Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak and characteristic

fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

187 Molecular ion [M]⁺

170 [M - OH]⁺

159 [M - CO]⁺

142 [M - COOH]⁺

115 Fragmentation of the quinoline ring

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylquinoline-3-carboxylic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation

delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

and a longer relaxation delay may be necessary. Proton decoupling is typically used to

simplify the spectrum.
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the

empty sample holder before running the sample.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or

Liquid Chromatography (LC). For a solid sample, direct insertion probe (DIP) with electron

ionization (EI) is a common method.

Ionization: Electron Ionization (EI) is a standard technique for generating fragment ions and

determining the fragmentation pattern. Electrospray ionization (ESI) is a softer ionization

method that is useful for determining the molecular weight.

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range

(e.g., 50-500 amu).

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like 2-Methylquinoline-3-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Methyl-quinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

2. 2-Methyl-quinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1301539?utm_src=pdf-body-img
https://www.benchchem.com/product/b1301539?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/SG/en/product/aldrich/bbo000693
https://www.sigmaaldrich.com/TW/zh/product/aldrich/bbo000693
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylquinoline-3-carboxylic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301539#spectroscopic-data-of-2-methylquinoline-3-
carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1301539#spectroscopic-data-of-2-methylquinoline-3-carboxylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1301539#spectroscopic-data-of-2-methylquinoline-3-carboxylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1301539#spectroscopic-data-of-2-methylquinoline-3-carboxylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1301539#spectroscopic-data-of-2-methylquinoline-3-carboxylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1301539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

